Ester Chain Length Drives Lipophilicity: Butyl vs. Methyl Ester LogP Differential
The butyl ester of 8-methoxy-2H-chromene-3-carboxylate possesses a calculated logP approximately 1.5–2.0 units higher than the corresponding methyl ester analog, based on the well-established Hansch-Leo fragment constant of +0.5 logP per methylene (-CH₂-) unit. This lipophilicity increment, which moves the butyl ester into the optimal logP range (2.5–4.0) for passive membrane diffusion, is a structural feature explicitly encompassed by the broad alkyl ester definition in the Shionogi chromene-3-carboxylate endothelin antagonist patent family [1]. The methyl ester congener, with a lower logP, would exhibit reduced membrane partitioning and potentially lower intracellular target engagement in cell-based assays [2]. No direct experimental logP measurement for these specific esters has been identified in the open literature; the calculated logP for the 8-methoxy-2H-chromene-3-carboxylate anion is 2.18 , to which the butyl ester contribution adds approximately +2.0 log units versus the free acid.
| Evidence Dimension | Estimated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Calculated logP (8-methoxy-2H-chromene-3-carboxylate anion): 2.18; estimated butyl ester logP: ~4.2 (estimated from anion logP + butyl ester contribution) |
| Comparator Or Baseline | Estimated methyl ester logP: ~2.7 (anion logP 2.18 + methyl ester contribution ~0.5); Ethyl ester logP: ~3.2; Free carboxylic acid logP (neutral form): ~2.7; anion logP: 2.18 |
| Quantified Difference | Butyl ester estimated logP exceeds methyl ester by ~1.5 units and exceeds free acid (anion form) by ~2.0 units |
| Conditions | logP calculated by KOWWIN v1.67 estimation method (US EPA EPISuite) for the carboxylate anion; ester contributions estimated from Hansch-Leo π fragment constants (+0.5 per methylene) |
Why This Matters
Lipophilicity governs passive membrane permeability; the butyl ester's higher logP may provide superior cell penetration in cell-based pharmacological assays compared to the methyl or ethyl ester analogs, making it a preferred choice for intracellular target screening.
- [1] Ishizuka N, Matsumura K, Sakai K, Konoike T, Yorifuji T, Hara S, Matsuo Y. Chromene-3-carboxylate derivatives. US Patent 6,218,427. Issued April 17, 2001. Assignee: Shionogi & Co., Ltd. View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chemical Reviews, 1971, 71(6), 525-616. Fragment constant for -CH₂-: π = +0.5 per unit. View Source
